3-(3-Chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one
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Overview
Description
3-(3-Chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one is a complex organic compound that features a chlorophenyl group, a triazolopyrazine moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, various substitution reactions can introduce the chlorophenyl group.
Construction of the Triazolopyrazine Moiety: This step involves cyclization reactions using appropriate precursors to form the triazolopyrazine ring.
Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions.
Final Coupling Reaction: The final step involves coupling the chlorophenyl intermediate with the triazolopyrazine-piperazine intermediate under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Purification Techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation Products: Oxides of the original compound.
Reduction Products: Reduced forms of the compound, such as alcohols or amines.
Substitution Products: Compounds where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
3-(3-Chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibiting or activating certain enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting signaling pathways within cells, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-ol: Similar structure but with an alcohol group.
3-(3-Chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-amine: Similar structure but with an amine group.
Uniqueness
The uniqueness of 3-(3-Chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O/c1-14-22-23-19-18(21-7-8-26(14)19)25-11-9-24(10-12-25)17(27)6-5-15-3-2-4-16(20)13-15/h2-4,7-8,13H,5-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFRJDRRHITICN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)CCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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